molecular formula C7H12N2O2 B1279655 5-Tert-butylimidazolidine-2,4-dione CAS No. 169961-91-5

5-Tert-butylimidazolidine-2,4-dione

Cat. No.: B1279655
CAS No.: 169961-91-5
M. Wt: 156.18 g/mol
InChI Key: URPVILVQHHXONU-UHFFFAOYSA-N
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Description

5-Tert-butylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bond Assisted Molecular Dimerization

  • 5-Tert-butylimidazolidine-2,4-dione derivatives have been used in the study of hydrogen-bond-assisted molecular dimerization. A notable example is ferrocenyl methylhydantoin, which forms intermolecularly hydrogen-bonded dimers, providing insights into the role of hydrogen bonds in molecular interactions (Bisello et al., 2017).

Catalytic Asymmetric Conjugate Addition and Sulfenylation

  • The use of diarylthiazolidin-2,4-diones as nucleophiles in asymmetric catalysis is a significant application. These compounds have been successfully used in asymmetric conjugate addition to nitroolefins and sulfenylation, resulting in biologically important derivatives (Jiao et al., 2016).

Synthesis of Novel Biological Active Derivatives

  • A series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized, showing significant antibacterial and antifungal activities. This showcases the potential of this compound derivatives in developing new antimicrobial agents (Mohanty et al., 2015).

Electrochemical Oxidation Studies

  • Research on the electrochemical behavior of hydantoin derivatives, including this compound variants, offers insights into their potential biochemical actions and structure-activity relationships (Nosheen et al., 2012).

Antitumor Activity

  • Synthesis of novel bioactive compounds containing the this compound scaffold, such as 1,2,4-oxadiazole natural product analogs, has shown promising antitumor activities in vitro (Maftei et al., 2013).

DNA Binding Studies

  • Imidazolidine derivatives have been studied for their DNA binding affinity, indicating potential use as anticancer drugs. Such research expands the understanding of how these compounds interact with biological macromolecules (Shah et al., 2013).

Antihyperglycemic Studies

  • Benzimidazole-Thiazolidinedione hybrids have been synthesized and shown to have robust antihyperglycemic action, indicating potential for diabetes treatment (Gutiérrez-Hernández et al., 2019).

Antimicrobial Activity of Derivatives

  • Synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives demonstrates their potential as antimicrobial agents against Gram-positive pathogens (Paiva et al., 2018).

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .

Properties

IUPAC Name

5-tert-butylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPVILVQHHXONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471598
Record name 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169961-91-5
Record name 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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